molecular formula C10H16O2 B175233 Ethyl 4-methylenecyclohexanecarboxylate CAS No. 145576-28-9

Ethyl 4-methylenecyclohexanecarboxylate

Cat. No. B175233
Key on ui cas rn: 145576-28-9
M. Wt: 168.23 g/mol
InChI Key: DLVGFWIRQAUWDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07981883B2

Procedure details

Methyltriphenylphosphonium bromide (34.1 g, 95.5 mmol) was placed in abs. diethyl ether (420 ml) under a nitrogen atmosphere. At 0° C., potassium tert-butylate (13.1 g, 113.1 mmol) was slowly added. After 30 min, again at 0° C., ethyl-4-oxocyclohexanecarboxylate (10.7 g, 62.9 mmol) was slowly added dropwise as a solution in diethyl ether (80 ml). The reaction mixture was stirred overnight at RT. For working up, the reaction mixture was cooled in an ice bath and mixed with sat. aq. NH4Cl solution (250 ml). The phases were separated and the aqueous phase was shaken out several times with EtOAc (3×200 ml). The combined organic phases were dried over magnesium sulphate and the solvent was removed under vacuum. The precipitate thus formed was removed by suction-filtration and dried overnight using a pump. The mother liquor was placed onto a glass frit filled with silica gel and flushed with ether/hexane (400 ml). The filtrate was concentrated and the residue not dried any further. 7.1 g (66% of the theoretical amount) of the desired product 4-methylenecyclohexane carboxylic acid ethyl ester were obtained.
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
34.1 g
Type
catalyst
Reaction Step Four
Quantity
420 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1]C([O-])(C)C.[K+].[CH2:7]([O:9][C:10]([CH:12]1[CH2:17][CH2:16][C:15](=O)[CH2:14][CH2:13]1)=[O:11])[CH3:8].[NH4+].[Cl-]>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C(OCC)C>[CH2:7]([O:9][C:10]([CH:12]1[CH2:17][CH2:16][C:15](=[CH2:1])[CH2:14][CH2:13]1)=[O:11])[CH3:8] |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
13.1 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Two
Name
Quantity
10.7 g
Type
reactant
Smiles
C(C)OC(=O)C1CCC(CC1)=O
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
34.1 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Five
Name
Quantity
420 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The phases were separated
STIRRING
Type
STIRRING
Details
the aqueous phase was shaken out several times with EtOAc (3×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The precipitate thus formed
CUSTOM
Type
CUSTOM
Details
was removed by suction-filtration
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
filled with silica gel
CUSTOM
Type
CUSTOM
Details
flushed with ether/hexane (400 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue not dried any further

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(=O)C1CCC(CC1)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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